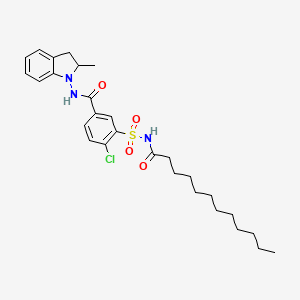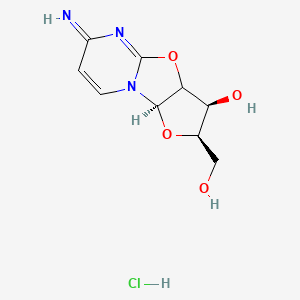
Cyclocytidine hydrochloride; Cyclo-C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ancitabine Hydrochloride is the hydrochloride salt of a cytarabine congener prodrug with antineoplastic activity. Upon administration, ancitabine is slowly hydrolyzed into cytarabine. Subsequently, cytarabine is converted to the triphosphate form within the cell and then competes with cytidine for incorporation into DNA. Because the arabinose sugar sterically hinders the rotation of the molecule within DNA, DNA replication ceases, specifically during the S phase of the cell cycle. Cytarabine agent also inhibits DNA polymerase, resulting in a decrease in DNA replication and repair. Compared to cytarabine, a more prolonged, consistent cytarabine-mediated therapeutic effect may be achieved with ancitabine because of the slow hydrolytic conversion of ancitabine to cytarabine.
Scientific Research Applications
Antitumor Activity
Cyclocytidine hydrochloride, also known as Cyclo-C, has been researched for its antitumor properties. Ho (1974) explored Cyclo-C's capacity to inhibit the incorporation of thymidine into DNA of L1210 leukemia cells both in vivo and in vitro, noting its potential as a treatment for leukemia. Cyclo-C, structurally related to ara-C, showed a lesser but longer-lasting effect compared to ara-C, suggesting its utility as a prolonged antitumor agent [Ho (1974)].
Antiviral Chemotherapy
Cyclo-C has been evaluated as an antiviral chemotherapeutic agent. In a study conducted by Meguro et al. (1982), Cyclo-C was effective in treating various herpes-group virus infections in children, highlighting its potential in acute viral infections, particularly in cases of cytomegalovirus (CMV) syndrome and herpes zoster encephalitis [Meguro et al. (1982)].
Inhibition of Hepatitis B Virus DNA Synthesis
In 2022, Wang et al. examined Cyclo-C's effect on hepatitis B virus (HBV) DNA synthesis. They found that Cyclo-C inhibited the production of relaxed circular DNA in HBV-producing cells, demonstrating its potential use in HBV treatment [Wang et al. (2022)].
Properties
Molecular Formula |
C9H12ClN3O4 |
|---|---|
Molecular Weight |
261.66 g/mol |
IUPAC Name |
(2R,4R,5S)-4-(hydroxymethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol;hydrochloride |
InChI |
InChI=1S/C9H11N3O4.ClH/c10-5-1-2-12-8-7(16-9(12)11-5)6(14)4(3-13)15-8;/h1-2,4,6-8,10,13-14H,3H2;1H/t4-,6+,7?,8-;/m1./s1 |
InChI Key |
KZOWNALBTMILAP-XKIMMOKZSA-N |
Isomeric SMILES |
C1=CN2[C@H]3C([C@H]([C@H](O3)CO)O)OC2=NC1=N.Cl |
Canonical SMILES |
C1=CN2C3C(C(C(O3)CO)O)OC2=NC1=N.Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




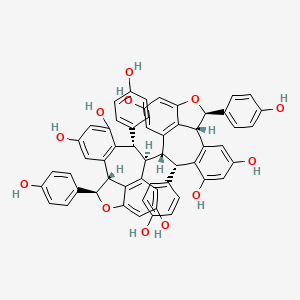

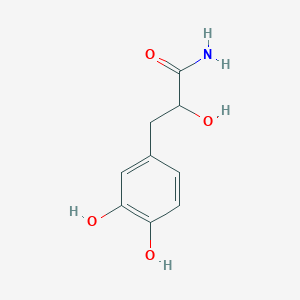
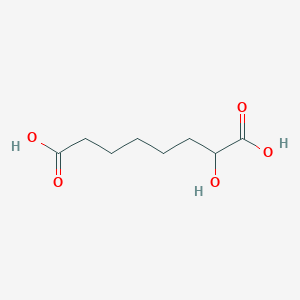



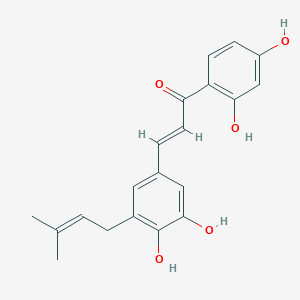
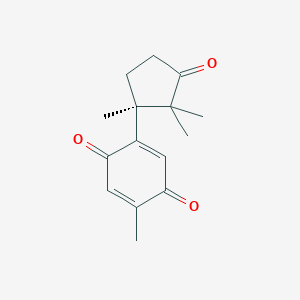

![2-methyl-2-(2-methylprop-1-enyl)-3H-benzo[f][1]benzofuran-4,9-dione](/img/structure/B1249794.png)
